

comparative study of Tetrabutylphosphonium iodide and bromide in perovskite solar cells

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Compound of Interest

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A Comparative Guide to Tetrabutylphosphonium Halides in Perovskite Solar Cells

For researchers, scientists, and professionals in drug development, the strategic selection of additives is paramount in advancing perovskite solar cell (PSC) technology. This guide provides a comparative analysis of two such additives, **Tetrabutylphosphonium iodide** (TBPI) and Tetrabutylphosphonium bromide (TBPB), examining their impact on PSC performance and stability. While a direct comparative study is not readily available in existing literature, this guide synthesizes data from discrete studies to offer valuable insights.

This report juxtaposes the effects of TBPI in a methylammonium lead iodide (MAPbI_3) based perovskite solar cell with those of a close structural analogue, Tetrabutylammonium bromide (TBAB), in a cesium lead iodide-bromide ($\text{CsPbI}_{2.4}\text{Br}_{0.6}$) PSC. The substitution of the phosphonium cation with an ammonium cation in the bromide context is a necessary proxy due to the current lack of direct comparative data for TBPB. This analysis, therefore, serves as a foundational comparison, highlighting the nuanced roles of both the bulky organic cation and the halide anion in optimizing PSCs.

Performance Metrics: A Quantitative Comparison

The incorporation of tetrabutylphosphonium and tetritylammonium halides as additives has been shown to influence the key photovoltaic parameters of perovskite solar cells. The

following table summarizes the performance metrics of PSCs with and without these additives, based on published research.

Additive	Perovskite Composition	Power Conversion Efficiency (PCE)	Open-Circuit Voltage (VOC) [mV]	Short-Circuit Current Density (JSC) [mA cm ⁻²]	Fill Factor (FF) [%]
None (Pristine)	MA _{98.5} (B ₄ PI) _{1.5} PbI ₃	14.0%	947	22.6	64.6
Tetrabutylphosphonium iodide (TBPI) [1]	MA _{98.5} (B ₄ PI) _{1.5} PbI ₃	15.5%	957.4	23.6	68.4
None (Pristine)	CsPbI _{2.4} Br _{0.6}	Not Reported	Not Reported	Not Reported	Not Reported
Tetrabutylammonium bromide (TBAB)*	CsPbI _{2.4} Br _{0.6}	15.21%	Not Reported	Not Reported	Not Reported

Note: Data for Tetrabutylphosphonium bromide (TBPB) was not available. Data for Tetrabutylammonium bromide (TBAB), a structurally similar quaternary ammonium salt, is presented as a substitute for comparative analysis.

The data reveals that the addition of 1.5% TBPI to a MAPbI₃ perovskite solar cell enhances the Power Conversion Efficiency (PCE) from 14.0% to 15.5%.[\[1\]](#) This improvement is accompanied by increases in the open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF).[\[1\]](#) Similarly, the incorporation of TBAB in a CsPbI_{2.4}Br_{0.6} based PSC resulted in a notable PCE of 15.21%. While a direct comparison is challenging due to the different perovskite formulations, both additives demonstrate the potential to significantly boost PSC performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following are the experimental protocols for the fabrication of perovskite solar cells incorporating TBPI and TBAB, as synthesized from the available literature.

Protocol 1: Fabrication of MAPbI₃ Perovskite Solar Cells with TBPI Additive

1. Substrate Preparation:

- Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl.
- Clean the substrates sequentially in an ultrasonic bath with a 2% Hellmanex solution, deionized water, and 2-propanol, each for 15 minutes.
- Subject the cleaned substrates to O₂ plasma treatment for 15 minutes.

2. Deposition of Electron Transport Layer (ETL):

- Prepare a solution of titanium diisopropoxide bis(acetylacetonate) in absolute ethanol (1:20 v/v).
- Spin-coat the solution onto the FTO substrates at 3000 rpm for 1 minute to form a dense TiO₂ layer.
- Anneal the substrates at 180°C for 5 minutes, followed by a further annealing at 450°C for 1 hour.
- Prepare a mesoporous TiO₂ paste by diluting a commercial paste (e.g., Dyesol 18NR-T) in absolute ethanol (1:12 w/w).
- Spin-coat the mesoporous TiO₂ paste at 5000 rpm for 30 seconds.
- Repeat the annealing process: 180°C for 5 minutes and then 450°C for 1 hour.

3. Perovskite Layer Deposition with TBPI:

- Prepare a 1.25 M precursor solution of methylammonium iodide (MAI) and lead iodide (PbI₂) in a 1:1 molar ratio in a DMF/DMSO (80:20 v/v) solvent mixture.
- Incorporate **Tetrabutylphosphonium iodide** (TBPI) into the precursor solution at the desired weight percentage (e.g., 1.5%).
- Spin-coat the perovskite solution onto the TiO₂ layer at 5000 rpm for 30 seconds.
- After a 6-second delay, dispense 650 µL of anhydrous chlorobenzene onto the spinning substrate (anti-solvent wash).
- Anneal the perovskite film at 100°C for 10 minutes.

4. Deposition of Hole Transport Layer (HTL):

- Prepare a solution of spiro-OMeTAD in chlorobenzene.
- Spin-coat the spiro-OMeTAD solution at 3000 rpm for 30 seconds.

5. Deposition of Metal Contact:

- Deposit an 80 nm thick silver electrode via thermal evaporation under high vacuum.

Protocol 2: Fabrication of $\text{CsPbI}_{2.4}\text{Br}_{0.6}$ Perovskite Solar Cells with TBAB Additive

1. Substrate and ETL Preparation:

- The specific details for the substrate (likely ITO or FTO) and the deposition of the SnO_2 and ZnO layers were not fully detailed in the available abstract but would follow standard procedures for PSC fabrication. This typically involves cleaning the substrate and depositing the respective metal oxide layers via methods like spin-coating or sputtering, followed by annealing.

2. Perovskite Layer Deposition with TBAB:

- Prepare the $\text{CsPbI}_{2.4}\text{Br}_{0.6}$ precursor solution.
- Incorporate Tetrabutylammonium bromide (TBAB) as an additive into the precursor solution.
- The deposition method for the perovskite layer with the TBAB additive was not explicitly stated in the abstract but would likely involve a one-step spin-coating process followed by an anti-solvent wash and annealing, similar to Protocol 1.

3. Deposition of Hole Transport Layer (HTL):

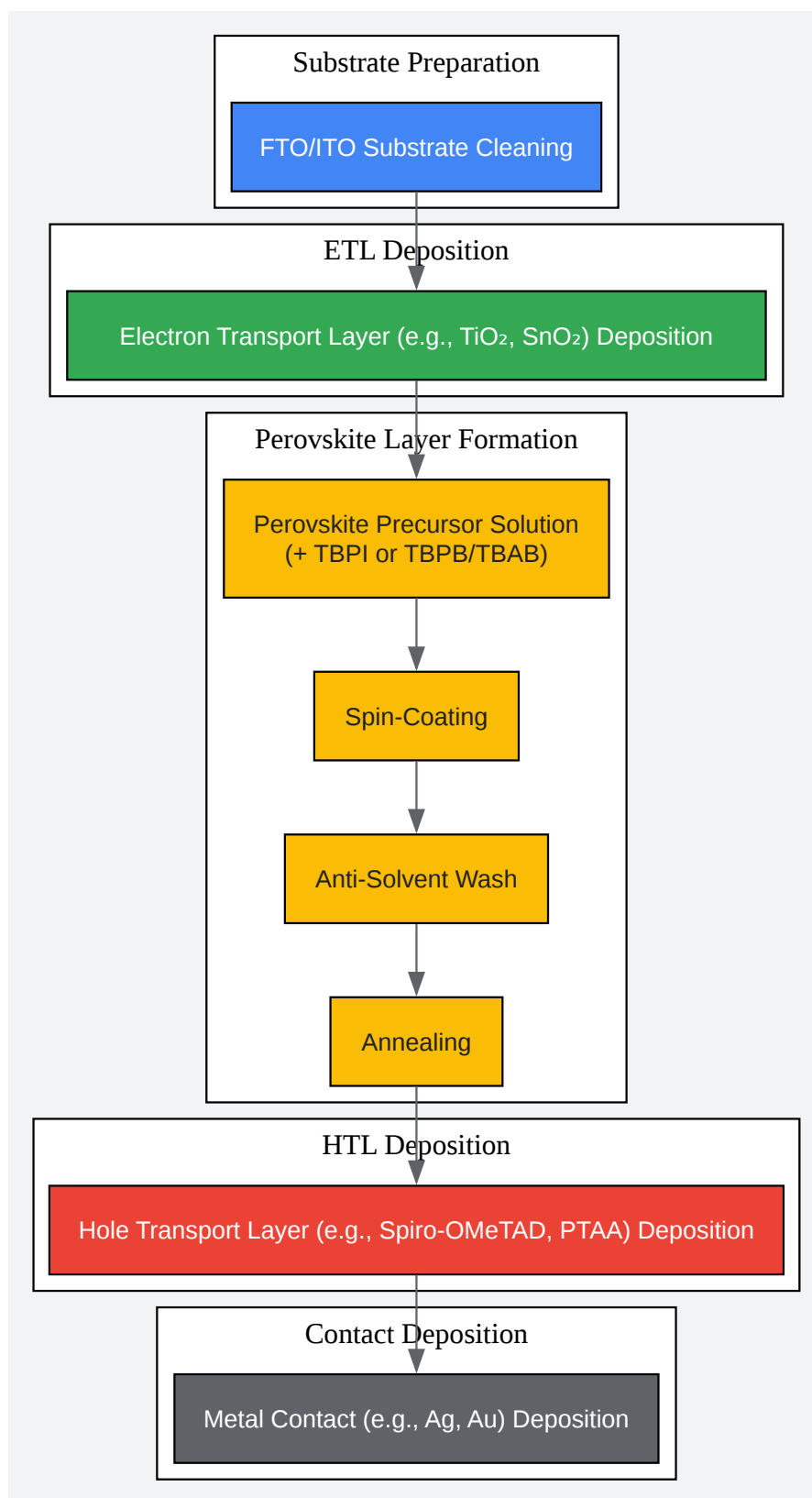
- Deposit a layer of Poly(triarylamine) (PTAA) onto the perovskite film.

4. Deposition of Interlayer and Metal Contact:

- Deposit a Molybdenum trioxide (MoO_3) interlayer.
- Deposit a silver (Ag) back contact to complete the device.

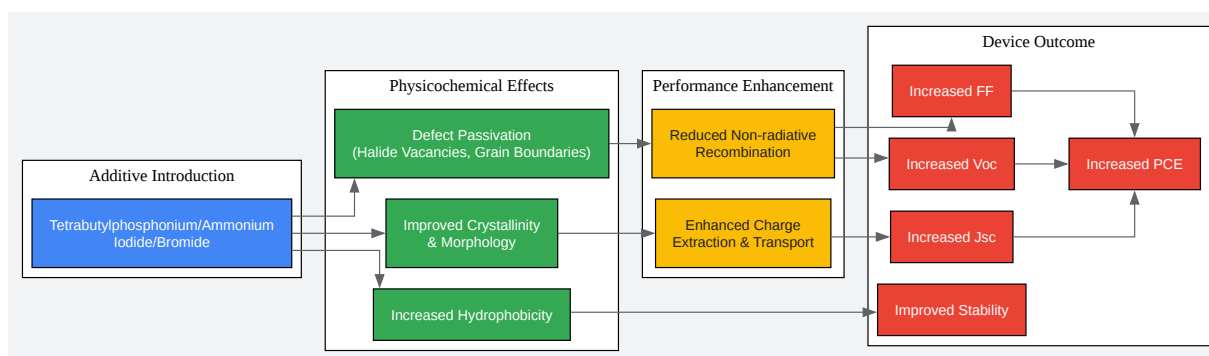
Visualizing the Process and Mechanisms

To better understand the experimental process and the underlying scientific principles, the following diagrams have been generated using the DOT language.



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Caption: Generalized workflow for perovskite solar cell fabrication with halide additives.



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Caption: Proposed mechanism of action for tetrabutylphosphonium/ammonium halide additives in PSCs.

Concluding Remarks

The inclusion of **Tetrabutylphosphonium iodide** and its bromide analogue, Tetrabutylammonium bromide, as additives in perovskite solar cells demonstrates a clear path towards enhanced power conversion efficiencies. The improvements are attributed to several factors, including passivation of defects at the grain boundaries and surface of the perovskite film, which reduces non-radiative recombination and leads to higher open-circuit voltages and fill factors. Furthermore, these bulky organic cations can influence the crystallinity and morphology of the perovskite layer, promoting larger grain sizes and more uniform films, which in turn facilitates better charge transport and higher short-circuit current densities. The

hydrophobic nature of the tetrabutyl chains also contributes to improved device stability by providing a barrier against moisture ingress.

While the data presented here is promising, it is important to underscore the need for direct comparative studies of TBPI and TBPB within the same perovskite system and device architecture. Such research would provide a more definitive understanding of the relative merits of the iodide and bromide anions when paired with the tetrabutylphosphonium cation and would enable a more targeted approach to the molecular engineering of additives for next-generation perovskite solar cells.

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References

- 1. Study on photovoltaic stability and performance by incorporating tetrabutyl phosphonium iodide into the active layer of a perovskite type photovoltaic cell - PMC [pmc.ncbi.nlm.nih.gov]
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